molecular formula C18H12FN5OS B2536418 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone CAS No. 863460-61-1

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone

Cat. No.: B2536418
CAS No.: 863460-61-1
M. Wt: 365.39
InChI Key: BOGPTMATVLTGQB-UHFFFAOYSA-N
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Description

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a complex organic compound characterized by its unique structure, which includes a triazolopyrimidine core and a phenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common approach is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring[_{{{CITATION{{{_1{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-. The phenyl group can be introduced through subsequent reactions, such as nucleophilic substitution .

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the large volumes of reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl groups can be oxidized to form phenolic derivatives.

  • Reduction: : The triazolopyrimidine core can be reduced to form amines.

  • Substitution: : The thioether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles like sodium hydrosulfide (NaHS) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Phenolic derivatives.

  • Reduction: : Amines.

  • Substitution: : Thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound has shown potential as a biological probe to study various cellular processes. Its ability to interact with specific molecular targets makes it useful in understanding biological pathways.

Medicine

In the medical field, this compound has been investigated for its antitumor and anti-inflammatory properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of pharmaceuticals and agrochemicals . Its versatility and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) and agrochemical intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Triazolopyrimidines: : These compounds share the triazolopyrimidine core but differ in their substituents.

  • Phenylthioethanones: : These compounds have similar phenyl and thioether groups but lack the triazolopyrimidine core.

Uniqueness

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is unique due to its combination of the triazolopyrimidine core and the phenylthioethanone group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5OS/c19-13-6-8-14(9-7-13)24-17-16(22-23-24)18(21-11-20-17)26-10-15(25)12-4-2-1-3-5-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGPTMATVLTGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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